molecular formula C16H18N2O B15303268 2-(4-Phenoxyphenyl)piperazine

2-(4-Phenoxyphenyl)piperazine

Cat. No.: B15303268
M. Wt: 254.33 g/mol
InChI Key: NASNNRDIVCZETE-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry . The structure of this compound consists of a piperazine ring substituted with a phenoxyphenyl group, which imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-(4-Phenoxyphenyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxyaniline with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(4-Phenoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The compound’s effects are mediated through binding to these receptors, leading to changes in cellular responses and physiological processes . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-(4-phenoxyphenyl)piperazine

InChI

InChI=1S/C16H18N2O/c1-2-4-14(5-3-1)19-15-8-6-13(7-9-15)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2

InChI Key

NASNNRDIVCZETE-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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